molecular formula C22H17NO2 B2474593 3-(4-hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one CAS No. 1023497-27-9

3-(4-hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one

Cat. No. B2474593
CAS RN: 1023497-27-9
M. Wt: 327.383
InChI Key: ZSFFZHLLKAQSQU-UHFFFAOYSA-N
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Description

The compound “3-(4-hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one” is a complex organic molecule. It likely contains functional groups such as a hydroxy group (-OH), an anilino group (a derivative of aniline), and a ketone group (C=O). These functional groups could potentially confer interesting chemical and physical properties to the molecule .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 4-hydroxy-2-quinolones, have been synthesized through various methods. For instance, one method involves the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. For example, the hydroxy group might be involved in condensation reactions, while the anilino group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by its functional groups. For example, the presence of a hydroxy group could make it more polar and increase its solubility in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Synthesis Routes : 3-(4-Hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one can be synthesized through nucleophilic substitution, as demonstrated in the preparation of various 2-substituted-3-formylchromone derivatives and hetero-annelated chromones (Singh et al., 2002).
  • Innovative Synthetic Methods : Advanced synthetic methods like microwave-assisted cleavage have been employed for creating derivatives of this compound, highlighting its adaptability in chemical synthesis (Fredriksson & Stone-Elander, 2002).

Biomedical Research

  • Cytotoxic Activity : Compounds similar to this compound have been explored for their cytotoxic activity against cancer cell lines, indicating potential applications in cancer research (Soural et al., 2006).
  • Antimicrobial Properties : Derivatives of this compound have been synthesized and tested for antimicrobial activity, suggesting its potential use in the development of new antimicrobial agents (Swamy et al., 2019).

Materials Science and Environmental Applications

  • Sensor Development : Derivatives of this compound have been used in creating sensors for detecting ions like Cu2+ in aqueous solutions, demonstrating its utility in environmental monitoring and analysis (Jo et al., 2014).
  • Antioxidant Applications : Certain derivatives show strong antioxidant activity, which could be beneficial in various industrial applications, including as additives in lubricating greases (Hussein et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it would depend on the specific biological target and how the compound interacts with it .

properties

IUPAC Name

3-(4-hydroxy-2-methylanilino)-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2/c1-14-13-16(24)11-12-19(14)23-21-17-9-5-6-10-18(17)22(25)20(21)15-7-3-2-4-8-15/h2-13,23-24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFFZHLLKAQSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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